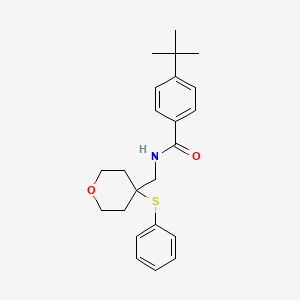
4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The tert-butyl group is a bulky alkyl group that can influence the compound’s reactivity and physical properties. The phenylthio group is a sulfur-containing aromatic group, and the tetrahydro-2H-pyran-4-yl group is a six-membered ring containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the functional groups present. The benzamide group is planar due to the conjugation of the amide group with the aromatic ring. The tetrahydro-2H-pyran-4-yl group is a saturated six-membered ring with an oxygen atom, which would have a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide bond could be hydrolyzed under acidic or basic conditions to give the carboxylic acid and amine. The sulfur atom in the phenylthio group could be oxidized to give a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthesis and Properties
The compound 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, due to its complex structure, finds application in the synthesis of various polyamides and other polymers. For instance, Hsiao, Yang, and Chen (2000) synthesized polyamides using a similar compound with flexible main-chain ether linkages and ortho-phenylene units. These polyamides displayed high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Biological Activity
Research by Deng et al. (2016) on pyrazole amide derivatives, which are structurally related to 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, has revealed promising biological activities. Their study showed that some of these derivatives exhibited significant insecticidal activity against cotton bollworm, suggesting potential applications in agricultural pest control (Deng et al., 2016).
Practical Applications
Ikemoto et al. (2005) described a practical method for synthesizing a CCR5 antagonist, which is structurally similar to 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide. The method they developed offers an efficient route for producing orally active compounds, which could be pivotal in therapeutic contexts, especially for treating diseases that target the CCR5 receptor (Ikemoto et al., 2005).
Chemical Properties and Complexation
Lamartine et al. (2001) conducted a study on thiacalix[4]arenes, which bear resemblance to the tert-butyl groups in the compound of interest. Their research focused on understanding the complexation properties towards metal ions, providing insights into potential applications in coordination chemistry and metal ion extraction (Lamartine et al., 2001).
Radical Reactions
Jasch, Höfling, and Heinrich (2012) explored the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry. These compounds, related to 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, are capable of undergoing a variety of radical reactions, expanding their utility in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2S/c1-22(2,3)19-11-9-18(10-12-19)21(25)24-17-23(13-15-26-16-14-23)27-20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLCOVTOWXALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2569142.png)
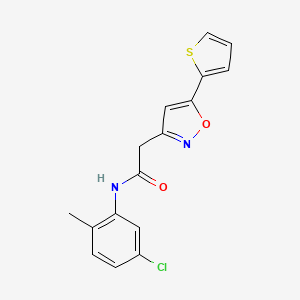
![5-[(2,5-dimethylbenzyl)thio]-2-ethyl-6-(2-phenylethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)
![1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2569146.png)
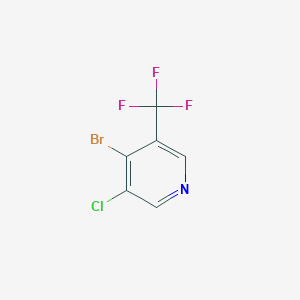

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)
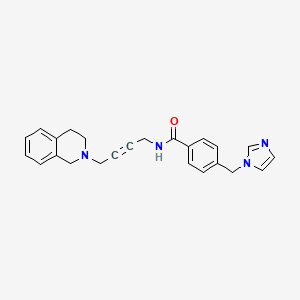
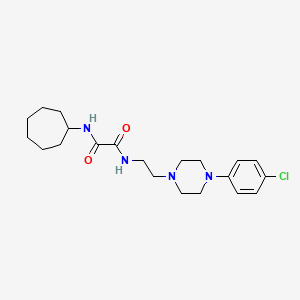

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

